![molecular formula C15H18N2O B1293393 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline CAS No. 946728-44-5](/img/structure/B1293393.png)
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline
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Overview
Description
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline (also known as 3-(2-aminophenoxy)-N,N-dimethyl-4-methylbenzenamine) is an organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder that is soluble in water and ethanol. The compound has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
Scientific Research Applications
Pharmacology: Anti-Inflammatory Applications
“3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline” has been explored for its potential anti-inflammatory effects. Research indicates that derivatives of this compound may inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that the compound could be a starting point for developing new anti-inflammatory agents.
Materials Science: Nonlinear Optical (NLO) Properties
In materials science, the compound has been studied for its nonlinear optical properties, which are crucial for the development of optoelectronic devices. The related compound “2-amino-4-methylpyridinium-4-hydroxybenzolate” has shown promising results in this area, indicating that “3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline” could also contribute to advancements in NLO materials .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
It is known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline might interact with its targets in a similar manner.
Biochemical Pathways
For instance, 2-aminothiazole derivatives have been reported to regulate the Wnt signaling pathway .
Result of Action
Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDETZBRPEFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649862 |
Source
|
Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
CAS RN |
946728-44-5 |
Source
|
Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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